N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a substituted benzo[d]thiazole core. The compound’s structure includes a 7-chloro and 4-methyl substitution on the benzo[d]thiazole ring, coupled with a 4-isopropoxybenzamide moiety. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-7-5-12(6-8-13)17(22)21-18-20-15-11(3)4-9-14(19)16(15)24-18/h4-10H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUXGLCHXCKKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then refluxed in an organic solvent like dichloromethane or chloroform to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation . The compound’s structure allows it to bind to DNA and proteins, interfering with their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
The following analysis compares N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide with structurally or functionally related compounds, leveraging insights from synthesis pathways, substituent effects, and reported bioactivities.
Structural and Functional Group Comparison
Table 1: Key Structural Features and Functional Group Analysis
Key Observations :
- Core Structure : The benzo[d]thiazole core in the target compound may offer enhanced aromatic stacking and binding affinity compared to simpler thiazole or triazole cores .
- The 4-isopropoxy group on the benzamide moiety could reduce crystallinity and enhance solubility compared to bulkier sulfonyl groups in triazole derivatives .
Key Observations :
- Unlike triazole-thiones or thiazolyl-hydrazines , the target compound’s synthesis likely prioritizes regioselective substitution on the benzo[d]thiazole ring, which is critical for maintaining bioactivity.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Molecular Formula: C18H17ClN2O2S
Molecular Weight: 356.85 g/mol
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the chloro and isopropoxy substituents enhances its interaction with biological targets, potentially increasing its efficacy.
Synthesis Methods
The synthesis of this compound typically involves:
- Coupling Reaction: The reaction between substituted 2-amino benzothiazoles and appropriate benzoyl chlorides.
- Catalysts: Commonly used bases include triethylamine or pyridine.
- Solvents: Organic solvents such as dichloromethane or chloroform are employed during reflux conditions.
This method allows for the efficient production of the compound with high purity levels, often achieved through recrystallization or column chromatography .
Antimicrobial Properties
Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Cytotoxicity Data:
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Receptor Activity: Similar compounds have been shown to act as positive allosteric modulators at specific receptors, enhancing their pharmacological effects without direct agonism .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Activity: A recent study demonstrated that derivatives of benzothiazole exhibited superior antimicrobial properties compared to standard antibiotics, indicating a promising avenue for drug development .
- Anticancer Research: A comparative analysis revealed that this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics in specific cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
